molecular formula C8H9ClN2O5S B8398449 N,N-Dimethyl-6-chloro-2-hydroxy-3-nitrobenzenesulfonamide

N,N-Dimethyl-6-chloro-2-hydroxy-3-nitrobenzenesulfonamide

Cat. No. B8398449
M. Wt: 280.69 g/mol
InChI Key: GUCVBWZRPLUWGT-UHFFFAOYSA-N
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Patent
US06680317B2

Procedure details

A mixture of N,N-dimethyl-2,6-dichloro-3-nitrobenzenesulfonamide (2.64 g, 8.83 mmol), 60% sodium hydride (1.06 g, 26.5 mmol) and water (191 mg, 10.6 mmol) was heated to 35° C. while kept under argon atmosphere for 16 hours. The solvent was evaporated. when The reaction was almost complete as indicated by 1H NMR. The residue was diluted with ethyl acetate and washed with 1N aq. HCl. The solvent was concentrated to give the crude material. Column chromatography on silica gel, eluting with ethyl acetate/hexane/acetic acid (40/58/2, v/v/v), gave the desired product (2.3 g, 93%). EI-MS (m/z)279.5 (M−).
Name
N,N-dimethyl-2,6-dichloro-3-nitrobenzenesulfonamide
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
191 mg
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[S:3]([C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([N+:13]([O-:15])=[O:14])[C:7]=1Cl)(=[O:5])=[O:4].[H-].[Na+].[OH2:20]>>[CH3:1][N:2]([CH3:17])[S:3]([C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([N+:13]([O-:15])=[O:14])[C:7]=1[OH:20])(=[O:5])=[O:4] |f:1.2|

Inputs

Step One
Name
N,N-dimethyl-2,6-dichloro-3-nitrobenzenesulfonamide
Quantity
2.64 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=C(C(=CC=C1Cl)[N+](=O)[O-])Cl)C
Name
Quantity
1.06 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
191 mg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 1N aq. HCl
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude material
WASH
Type
WASH
Details
Column chromatography on silica gel, eluting with ethyl acetate/hexane/acetic acid (40/58/2, v/v/v)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(S(=O)(=O)C1=C(C(=CC=C1Cl)[N+](=O)[O-])O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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